molecular formula C16H13NO4 B2834900 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol CAS No. 903190-21-6

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol

Cat. No.: B2834900
CAS No.: 903190-21-6
M. Wt: 283.283
InChI Key: GBGFETQTNBBJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methoxyphenyl group attached to the isoxazole ring, which is further connected to a benzene ring with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction.

    Introduction of the Hydroxyl Groups:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Quinones

    Reduction: Isoxazolines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(2-Methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol is unique due to the presence of both the methoxyphenyl group and the isoxazole ring, which impart specific electronic and steric properties

Properties

IUPAC Name

4-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-15-5-3-2-4-11(15)13-9-17-21-16(13)12-7-6-10(18)8-14(12)19/h2-9,18-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGFETQTNBBJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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